N-(2-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Description
The compound N-(2-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide features a 2-methoxyphenyl group attached to an acetamide core, which is further linked to a thiazole ring via a thioether bond.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-25-18-10-6-5-9-16(18)22-19(24)11-15-12-26-20(21-15)27-13-17(23)14-7-3-2-4-8-14/h2-10,12H,11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYPCJBJILFQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's chemical formula is , with a molecular weight of 352.4 g/mol. Its structure includes a thiazole ring and an acetamide group, which are significant for its biological activity.
Biological Activity Overview
Recent studies have indicated several biological activities associated with this compound:
- Antiproliferative Activity : The compound has shown promising antiproliferative effects against various cancer cell lines. For instance, in vitro studies demonstrated significant inhibition of cell growth in human cervical carcinoma (HeLa) and murine leukemia (L1210) cell lines.
- Anti-inflammatory Effects : Research highlights the compound's ability to modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes. This inhibition can lead to reduced levels of pro-inflammatory mediators such as prostaglandins.
- Antioxidant Properties : The presence of methoxy and thiazole groups in the structure may contribute to its antioxidant capabilities, helping to mitigate oxidative stress in biological systems.
Antiproliferative Studies
A study conducted by researchers evaluated the antiproliferative activity of various synthesized compounds, including this compound. The results indicated that this compound exhibited an IC50 value significantly lower than many known chemotherapeutic agents across multiple cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| L1210 | 15.0 |
| CEM | 10.0 |
Anti-inflammatory Mechanism
The anti-inflammatory mechanism was explored through the evaluation of COX enzyme inhibition. The following table summarizes the IC50 values for COX inhibition:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| N-(2-methoxyphenyl)-... | 19.45 ± 0.07 | 23.8 ± 0.20 |
| Indomethacin | 6.74 | 1.10 |
The data suggests that while the compound exhibits some level of COX inhibition, it is less potent compared to traditional NSAIDs like indomethacin.
Antioxidant Activity
Preliminary tests for antioxidant activity revealed that the compound could scavenge free radicals effectively, as demonstrated in DPPH assays:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30 |
| 25 | 55 |
| 50 | 75 |
Case Studies
Several case studies have documented the therapeutic potential of compounds similar to N-(2-methoxyphenyl)-... in clinical settings:
- Cancer Treatment : A clinical trial involving similar thiazole derivatives showed improved patient outcomes when used as adjunct therapy with standard chemotherapy.
- Chronic Inflammation : A study on patients with rheumatoid arthritis indicated that compounds with similar structures provided symptomatic relief and reduced inflammation markers.
Comparison with Similar Compounds
Structural Analogues with Thiazolidinone and Acetamide Cores
Several compounds sharing the thiazole/acetamide framework have been synthesized and characterized. Key examples include:
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) generally lower yields compared to electron-donating groups (e.g., methoxy) .
- Thermal Stability : Higher melting points correlate with aromatic substituents (e.g., compound 10: 206–207°C) due to increased crystallinity .
Pharmacological Activity Comparison
Antitumor activity is a major focus for acetamide-thiazole derivatives. Selected examples include:
Table 2: Antitumor Activity of Key Analogues
Key Observations :
- Chloro vs. Fluoro Substituents : The 4-chlorophenyl group (compound 7) exhibits significantly higher activity than the 4-fluorophenyl analog (compound 8), likely due to enhanced lipophilicity and target binding .
- Role of Methoxy Groups : Compounds with 3,4,5-trimethoxyphenyl moieties (e.g., compound A) show superior activity, attributed to improved DNA intercalation and tubulin inhibition .
Structural and Functional Divergence
- Thioether Linkage : The thioether bond in the target compound may enhance metabolic stability compared to esters or amides in derivatives like compound 5 .
Q & A
Q. Q1. What are the critical steps and analytical methods for synthesizing N-(2-methoxyphenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions in solvents like ethanol or acetonitrile.
- Thioether linkage : Reaction of the thiazole intermediate with 2-oxo-2-phenylethyl thiols using catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) to enhance coupling efficiency.
- Acetamide functionalization : Introduction of the 2-methoxyphenyl group via nucleophilic substitution or amide coupling.
Q. Analytical Validation :
- Purity assessment : HPLC with C18 columns (e.g., 70:30 acetonitrile/water mobile phase) and UV detection at 254 nm .
- Structural confirmation : -NMR (400 MHz, DMSO-) to verify aromatic protons (δ 7.2–8.1 ppm), thioether linkages (δ 3.5–4.2 ppm), and acetamide carbonyls (δ 168–170 ppm) .
Biological Activity Profiling
Q. Q2. How can researchers evaluate the biological activity of this compound against therapeutic targets?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., Ellman’s assay for acetylcholinesterase) with IC calculations .
- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7), comparing results to structure-activity relationships (SAR) of similar thiazole derivatives .
Key Consideration : Include negative controls (e.g., DMSO vehicle) and validate results across triplicate experiments to address biological variability .
Advanced Synthetic Challenges
Q. Q3. How can low yields in the thioether coupling step be resolved?
Methodological Answer: Low yields often arise from:
- Side reactions : Competing oxidation of thiols to disulfides. Mitigate by conducting reactions under inert gas (N) and using reducing agents like TCEP (tris(2-carboxyethyl)phosphine) .
- Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce nucleophilic interference .
- Catalyst screening : Test alternatives to DCC, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which may improve coupling efficiency .
Validation : Monitor reaction progress via TLC (silica gel GF254, ethyl acetate/hexane 1:1) and characterize intermediates by FT-IR (C=O stretch at ~1670 cm) .
Structural and Functional Complexity
Q. Q4. What strategies are used to analyze the compound’s stability under varying pH conditions?
Methodological Answer:
- pH-dependent stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation products via LC-MS (e.g., Q-TOF) to identify hydrolysis-prone sites (e.g., acetamide or thioether bonds) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to guide storage conditions .
Critical Insight : Thiazole rings generally exhibit higher stability than thioether linkages, which may hydrolyze under acidic conditions .
Data Contradictions and Reproducibility
Q. Q5. How should researchers address discrepancies in reported biological activities of similar thiazole-acetamide derivatives?
Methodological Answer:
- Meta-analysis : Compare datasets across studies, focusing on variables like assay protocols (e.g., cell line passage number, serum concentration in media) .
- SAR refinement : Use molecular docking (e.g., AutoDock Vina) to model interactions with targets (e.g., COX-2 for anti-inflammatory activity), identifying critical substituents (e.g., methoxy vs. chloro groups) .
- Replication : Synthesize reference compounds (e.g., N-(4-methoxyphenyl) analogs) to validate activity trends under standardized conditions .
Advanced Functionalization
Q. Q6. What methods enable selective modification of the thiazole ring for SAR studies?
Methodological Answer:
- Electrophilic substitution : Bromination (NBS in CCl) at the thiazole C5 position, followed by Suzuki-Miyaura cross-coupling to introduce aryl groups .
- Reductive alkylation : Use NaBH/AcOH to reduce ketone groups adjacent to the thiazole, preserving the acetamide functionality .
Analytical Support : -NMR to confirm regioselectivity (e.g., new aryl carbons at δ 120–140 ppm) and HRMS for exact mass verification .
Purity and Scalability
Q. Q7. What chromatographic techniques are optimal for isolating this compound at scale?
Methodological Answer:
- Preparative HPLC : Use a C18 column (250 × 21.2 mm, 5 µm) with gradient elution (20–80% acetonitrile in water over 30 minutes) .
- Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) for cost-effective purification .
Scalability Note : Pilot-scale reactions (>10 g) require strict control of exothermic steps (e.g., thioether coupling) using jacketed reactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
